molecular formula C22H24N2O6S B2978634 (E)-ethyl 3-ethyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1005723-80-7

(E)-ethyl 3-ethyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2978634
CAS RN: 1005723-80-7
M. Wt: 444.5
InChI Key: WXTMCSMPCMCKIZ-GHVJWSGMSA-N
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Description

(E)-ethyl 3-ethyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C22H24N2O6S and its molecular weight is 444.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocycles

Research into the synthesis of novel heterocycles using thiazole derivatives has shown promising applications in medicinal chemistry. For example, Abdel-Motaal et al. (2020) utilized a thiazole derivative as a building block to synthesize new heterocycles with potent anticancer activity against the colon HCT-116 human cancer cell line, highlighting the compound's potential in drug discovery and development Abdel-Motaal, Alanzy, & Asem, 2020.

Photolysis Reactions

The study of photolysis reactions involving ethyl carboxylate derivatives has provided insights into the behavior of these compounds under specific light conditions. Ang and Prager (1992) investigated the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, revealing two competing photolytic pathways that have implications for understanding the chemical stability and reactivity of similar compounds under light exposure Ang & Prager, 1992.

Anticancer Activity

The exploration of thiazole derivatives for anticancer applications has been a significant area of research. Compounds synthesized from thiazole derivatives have been evaluated for their anticancer activity, offering a foundation for the development of new therapeutic agents. The research conducted by Abdel-Motaal et al. (2020) is an example of this application, emphasizing the potential of thiazole derivatives in contributing to cancer treatment Abdel-Motaal, Alanzy, & Asem, 2020.

Mechanism of Action

Target of Action

It contains aTrimethoxyphenyl (TMP) group, which is known to be a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The tmp group, which is part of the compound, plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound may interact with its targets by fitting into specific binding sites, leading to inhibition or modulation of the target’s activity.

Biochemical Pathways

Given the targets inhibited by tmp-containing compounds, it can be inferred that the compound may affect pathways involving tubulin polymerization, hsp90 function, trxr activity, hlsd1-mediated demethylation, alk2 signaling, p-gp mediated drug efflux, and pdgf receptor β signaling .

Result of Action

Tmp-containing compounds have shown notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, efficacy against certain parasites, and associations with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties . This suggests that the compound may have similar effects.

properties

IUPAC Name

ethyl 3-ethyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S/c1-6-24-15-9-8-13(21(26)30-7-2)12-18(15)31-22(24)23-20(25)14-10-16(27-3)19(29-5)17(11-14)28-4/h8-12H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTMCSMPCMCKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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